molecular formula C25H25NO5S B11771019 Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B11771019
M. Wt: 451.5 g/mol
InChI Key: OEJWUBFBCHKIDA-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic tetrahydrobenzo[b]thiophene derivative featuring a benzyloxy-substituted phenoxyacetamido moiety at the 2-position and a methyl ester group at the 3-position. This compound belongs to a class of heterocyclic molecules often synthesized via the Gewald protocol or multicomponent reactions, as evidenced by structurally related analogs in the literature .

Properties

Molecular Formula

C25H25NO5S

Molecular Weight

451.5 g/mol

IUPAC Name

methyl 2-[[2-(4-phenylmethoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H25NO5S/c1-29-25(28)23-20-9-5-6-10-21(20)32-24(23)26-22(27)16-31-19-13-11-18(12-14-19)30-15-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15-16H2,1H3,(H,26,27)

InChI Key

OEJWUBFBCHKIDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Benzylation of 4-Hydroxyphenol

Procedure :

  • Mix 4-hydroxyphenol (10 g, 91 mmol), benzyl chloride (23 g, 182 mmol), and K₂CO₃ (25 g, 182 mmol) in DMSO (100 mL).

  • Stir at room temperature for 12 hours, then pour into water (200 mL).

  • Extract with ethyl acetate, dry (Na₂SO₄), and recrystallize (methanol) to yield 4-(benzyloxy)phenol (18.4 g, 94%).

Key Data :

ParameterValue
Yield94%
BaseK₂CO₃
SolventDMSO

Williamson Ether Synthesis

Procedure :

  • React 4-(benzyloxy)phenol (10 g, 46 mmol) with ethyl bromoacetate (8.3 g, 50 mmol) and K₂CO₃ (7.6 g, 55 mmol) in acetone (100 mL).

  • Reflux for 12 hours, then saponify with NaOH (2 M, 50 mL) to yield 2-(4-(benzyloxy)phenoxy)acetic acid (9.1 g, 82%).

Key Data :

ParameterValue
Yield (Ester)90%
Saponification82%
PurificationRecrystallization

Amide Coupling

The final step couples the amine and carboxylic acid via activation to an acid chloride.

Procedure :

  • Treat 2-(4-(benzyloxy)phenoxy)acetic acid (5 g, 18 mmol) with thionyl chloride (10 mL) to form the acid chloride.

  • Add methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (4 g, 17 mmol) and triethylamine (3 mL) in THF (50 mL).

  • Stir at 0°C for 1 hour, then purify via column chromatography (CH₂Cl₂/MeOH 95:5) to obtain the target compound (6.8 g, 78%).

Key Data :

ParameterValue
Yield78%
ActivatorSOCl₂
BaseTriethylamine

Optimization and Challenges

Regioselectivity in Nitration

The ester group’s meta-directing nature ensures nitration occurs predominantly at position 2. Competing para-nitration is minimized by maintaining low temperatures (0°C).

Benzylation Efficiency

Benzylation in DMSO achieves higher yields (94%) compared to acetone (89%) due to improved solubility of phenolic substrates.

Coupling Reagent Selection

While SOCl₂ is effective for acid chloride formation, alternative reagents like EDCl/HOBt may reduce side reactions (e.g., ester hydrolysis) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions .

Comparison with Similar Compounds

Key Observations :

Substituent Impact on Activity: The 4-methoxyphenylpiperazine group in compound IIId confers potent AChE inhibition (60%), surpassing donepezil (40%) . This highlights the importance of electron-donating groups (e.g., methoxy) and piperazine moieties in enhancing AChE affinity. Benzyloxy/phenoxy substituents (as in the target compound) may influence lipophilicity and blood-brain barrier penetration, though specific data are lacking.

Synthetic Flexibility: The Gewald protocol is widely used for tetrahydrobenzo[b]thiophene cores, enabling modular substitution at the 2- and 3-positions . Knoevenagel condensations are effective for introducing α,β-unsaturated cyanoacrylamide side chains, which are associated with antioxidant and antimicrobial activities .

Ester vs. Carboxamide Functional Groups :

  • Ethyl/methyl esters (e.g., IIIe, target compound) generally improve solubility but may reduce target binding compared to carboxamides (e.g., IIId) .

Pharmacological and Mechanistic Comparisons
  • The target compound’s benzyloxy group may similarly interact with hydrophobic pockets in AChE.
  • Antimicrobial Activity: Cyanoacrylamide derivatives (e.g., ethyl 2-cyano-3-(substituted phenyl)acrylamido analogs) show broad-spectrum antimicrobial effects, possibly due to membrane disruption or reactive oxygen species (ROS) generation .
  • Antioxidant Potential: Non-natural acrylamides derived from tetrahydrobenzo[b]thiophene scaffolds exhibit radical scavenging activity, correlating with electron-withdrawing cyano groups .
Physicochemical and Spectroscopic Data
  • IR/NMR Trends :
    • All analogs show characteristic NH/amide (~3200–3300 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches in IR spectra .
    • In ¹H-NMR, the tetrahydrobenzo[b]thiophene protons resonate at δ 1.5–2.5 ppm, while aromatic protons appear at δ 6.5–7.5 ppm .

Q & A

Q. What are the key synthetic steps for Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

The synthesis involves multi-step reactions:

  • Core formation : Cyclocondensation of tetrahydrobenzo[b]thiophene precursors (e.g., methyl cyanoacetate, cyclohexanone, sulfur) under mild conditions (methanol, diethylamine) to generate the tetrahydrobenzo[b]thiophene core .
  • Functionalization : Amidation/coupling of the core with 4-(benzyloxy)phenoxyacetic acid derivatives. Solvents like DMF or DMSO are critical for solvation and reaction efficiency .
  • Purification : Reverse-phase HPLC or recrystallization (methanol/water) ensures high purity (>95%) .

Q. Which characterization techniques confirm the compound’s structure?

Essential methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR verify proton environments (e.g., benzyloxy aromatic protons at δ 7.3–6.8 ppm, ester carbonyl at ~166 ppm) and carbon assignments .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O ester), and ~3300 cm⁻¹ (N-H amide) confirm functional groups .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Q. How do solubility properties influence experimental design?

The compound’s limited aqueous solubility necessitates polar aprotic solvents (DMF, DMSO) for reactions and DMSO for biological assays. Solvent choice impacts reaction kinetics and assay reproducibility .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step?

Key strategies:

  • Coupling agents : Use EDCI/HOBt or DCC to activate carboxylic acids, reducing side reactions .
  • Temperature control : Maintain 0–25°C to minimize thermal degradation .
  • Solvent optimization : DMF enhances reagent solubility, while DMSO improves reaction rates .
  • Catalysts : Triethylamine (TEA) neutralizes acid byproducts, improving amidation efficiency .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Structural analogs : Minor substituent changes (e.g., benzyloxy vs. nitro groups) drastically alter activity. Compare analogs like Compound A (anticancer) vs. Compound C (antioxidant) .
  • Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (human vs. bacterial tyrosinase) affect results .
  • Purity thresholds : HPLC purity <95% may introduce confounding impurities .

Q. What methodologies validate target engagement in mechanistic studies?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., tyrosinase) using spectrophotometric methods .
  • Binding studies : Surface plasmon resonance (SPR) or ITC quantify binding affinity (Kd) .
  • Cellular thermal shift assays (CETSA) : Confirm target protein stabilization in the presence of the compound .

Q. How to design analogs to improve metabolic stability?

  • Ester hydrolysis mitigation : Replace methyl ester with tert-butyl or benzyl esters to reduce esterase susceptibility .
  • Substituent engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzyloxy moiety to enhance oxidative stability .

Q. What strategies address low yields in heterocyclization steps?

  • Reagent stoichiometry : Use 1.2 equivalents of sulfur or cyclohexanone to drive cyclization .
  • Microwave-assisted synthesis : Reduce reaction time and improve yields (e.g., 85% vs. 60% under conventional heating) .

Key Considerations for SAR Analysis

  • Hydrophobic interactions : The benzyloxy group enhances membrane permeability but may reduce solubility .
  • Electron-deficient regions : The acetamido moiety participates in hydrogen bonding with enzyme active sites .

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